1,3-Dioxoisoindolin-2-YL tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,1-dioxo-1lambda6-thiane-4-carboxylate is a complex organic compound that belongs to the class of phthalimides These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Properties
Molecular Formula |
C14H13NO6S |
|---|---|
Molecular Weight |
323.32 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 1,1-dioxothiane-4-carboxylate |
InChI |
InChI=1S/C14H13NO6S/c16-12-10-3-1-2-4-11(10)13(17)15(12)21-14(18)9-5-7-22(19,20)8-6-9/h1-4,9H,5-8H2 |
InChI Key |
LZZPKYATEBJVBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,1-dioxo-1lambda6-thiane-4-carboxylate typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization to introduce the thiane moiety. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The process may also involve steps such as esterification and cyclization to achieve the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,1-dioxo-1lambda6-thiane-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,1-dioxo-1lambda6-thiane-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator, affecting various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,1-dioxo-1lambda6-thiane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, affecting processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
- Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
The uniqueness of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,1-dioxo-1lambda6-thiane-4-carboxylate lies in its dual functional groups, which provide a versatile platform for chemical modifications and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
